![molecular formula C47H81NO14 B1250988 (1S,3S,6S,6'R,8S,9E,14S,15S,16R,17R,18R,19S,20R,21E,25S,27R,29R)-16-[(2S,4S,5S,6S)-5-(dimethylamino)-4-hydroxy-6-methyloxan-2-yl]oxy-5,15,17,19,20-pentahydroxy-6'-[(2R)-2-hydroxybutyl]-6,14,18,20,29-pentamethylspiro[4,24,28-trioxatricyclo[23.3.1.03,8]nonacosa-9,21-diene-27,2'-oxane]-23-one](/img/structure/B1250988.png)

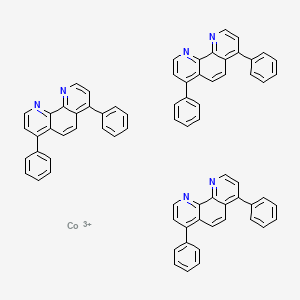

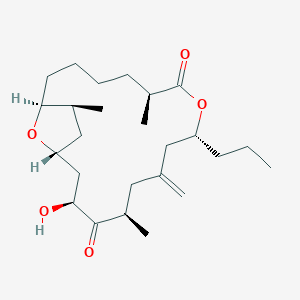

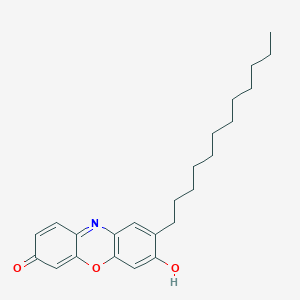

(1S,3S,6S,6'R,8S,9E,14S,15S,16R,17R,18R,19S,20R,21E,25S,27R,29R)-16-[(2S,4S,5S,6S)-5-(dimethylamino)-4-hydroxy-6-methyloxan-2-yl]oxy-5,15,17,19,20-pentahydroxy-6'-[(2R)-2-hydroxybutyl]-6,14,18,20,29-pentamethylspiro[4,24,28-trioxatricyclo[23.3.1.03,8]nonacosa-9,21-diene-27,2'-oxane]-23-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(1S,3S,6S,6'R,8S,9E,14S,15S,16R,17R,18R,19S,20R,21E,25S,27R,29R)-16-[(2S,4S,5S,6S)-5-(dimethylamino)-4-hydroxy-6-methyloxan-2-yl]oxy-5,15,17,19,20-pentahydroxy-6'-[(2R)-2-hydroxybutyl]-6,14,18,20,29-pentamethylspiro[4,24,28-trioxatricyclo[23.3.1.03,8]nonacosa-9,21-diene-27,2'-oxane]-23-one is a natural product found in Streptomyces diastatochromogenes with data available.

Aplicaciones Científicas De Investigación

Asymmetric Synthesis of Polyketide Spiroketals

Research has demonstrated the potential of certain spiroketal compounds in the field of asymmetric synthesis. For instance, a study focused on the non-iterative asymmetric synthesis of C15 polyketide spiroketals, which are complex molecular structures with potential applications in synthetic chemistry (Meilert, Pettit, & Vogel, 2004). These compounds have shown potential in synthesizing various bioactive molecules, thereby contributing significantly to the field of medicinal chemistry and drug discovery.

Synthesis of Cyclohexadienones and Cycloheptenyl Benzoates

Another study explored the synthesis of optically active cyclohexadienones and cycloheptenyl benzoates. The research delved into the reaction processes involving different stereochemistries, contributing to our understanding of complex molecular transformations in organic synthesis (Turks & Vogel, 2009). These findings have implications for designing and synthesizing new compounds with potential pharmaceutical applications.

Development of Novel Antiviral Agents

In the realm of antiviral research, specific spiroketal compounds have been investigated for their potential as novel antiviral agents. A study conducted in 1998 explored new nucleoside analogues based on a methylenecyclopropane structure, demonstrating significant antiviral activity in vitro against various viruses, including human cytomegalovirus and hepatitis B virus (Qiu et al., 1998). These findings highlight the potential of these compounds in developing new antiviral therapies.

Exploration of Natural Product Synthesis

Research has also been conducted on the synthesis of natural products featuring spiroketal structures. For instance, a study on the roots of Casearia multinervosa led to the isolation of new compounds with unique spiroketal configurations, demonstrating the diversity and complexity of natural products (Mosaddik & Waterman, 2006). These findings contribute to the field of natural product chemistry, offering insights into the synthesis and properties of complex organic molecules.

Propiedades

Fórmula molecular |

C47H81NO14 |

|---|---|

Peso molecular |

884.1 g/mol |

Nombre IUPAC |

(1S,3S,6S,6'R,8S,9E,14S,15S,16R,17R,18R,19S,20R,21E,25S,27R,29R)-16-[(2S,4S,5S,6S)-5-(dimethylamino)-4-hydroxy-6-methyloxan-2-yl]oxy-5,15,17,19,20-pentahydroxy-6'-[(2R)-2-hydroxybutyl]-6,14,18,20,29-pentamethylspiro[4,24,28-trioxatricyclo[23.3.1.03,8]nonacosa-9,21-diene-27,2'-oxane]-23-one |

InChI |

InChI=1S/C47H81NO14/c1-10-32(49)22-33-17-14-19-47(61-33)25-37-28(4)35(62-47)24-36-31(21-27(3)45(55)59-36)16-13-11-12-15-26(2)41(52)43(60-39-23-34(50)40(48(8)9)30(6)57-39)42(53)29(5)44(54)46(7,56)20-18-38(51)58-37/h13,16,18,20,26-37,39-45,49-50,52-56H,10-12,14-15,17,19,21-25H2,1-9H3/b16-13+,20-18+/t26-,27-,28+,29+,30-,31+,32+,33+,34-,35-,36-,37-,39-,40+,41-,42+,43+,44-,45?,46+,47+/m0/s1 |

Clave InChI |

LFLPRACEAAMLQA-UFCNTBQMSA-N |

SMILES isomérico |

CC[C@H](C[C@H]1CCC[C@]2(O1)C[C@H]3[C@@H]([C@@H](O2)C[C@H]4[C@@H](C[C@@H](C(O4)O)C)/C=C/CCC[C@@H]([C@@H]([C@H]([C@@H]([C@H]([C@@H]([C@](/C=C/C(=O)O3)(C)O)O)C)O)O[C@H]5C[C@@H]([C@@H]([C@@H](O5)C)N(C)C)O)O)C)C)O |

SMILES canónico |

CCC(CC1CCCC2(O1)CC3C(C(O2)CC4C(CC(C(O4)O)C)C=CCCCC(C(C(C(C(C(C(C=CC(=O)O3)(C)O)O)C)O)OC5CC(C(C(O5)C)N(C)C)O)O)C)C)O |

Sinónimos |

A 82548A A-82548A A82548A |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4aR*,5R*,6R*,7S*)-6,7-Dihydroxy-4a,5,6,7-tetrahydro-3,4a,5-trimethylnaphtho[2,3-b]furan-2(4H)-one](/img/structure/B1250916.png)

![2-[(2R)-5-[(4E,8E,12E)-4,9,13,17-Tetramethyl-4,8,12,16-octadecatetrene-1-ylidene]tetrahydro-2H-pyran-2-yl]propenoic acid](/img/structure/B1250917.png)

![1-[2-(4-fluorophenyl)cyclohexyl]-2-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]ethanol](/img/structure/B1250928.png)